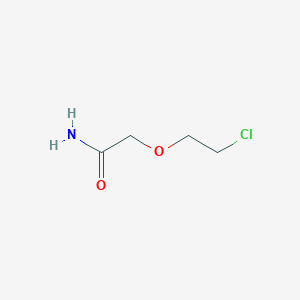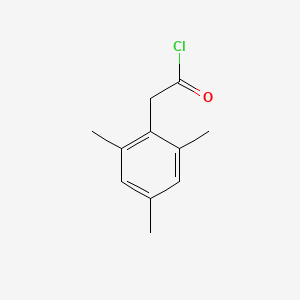
2-Ethyl-3-methoxybenzoic acid
Overview
Description
2-Ethyl-3-methoxybenzoic acid is a chemical compound with the molecular formula C10H12O3 and a molecular weight of 180.2 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with an ethyl group at the 2nd position and a methoxy group at the 3rd position .Scientific Research Applications
Synthesis and Methodology
- A method has been developed for the one-pot preparation of a variety of 3- and 6-substituted 2-methoxybenzoic acids, showcasing the general utility of this approach for producing compounds not easily accessible by conventional means (Nguyen, Castanet, & Mortier, 2006).
Chemical Synthesis
- The synthesis of anacardic acids involved the conversion of ethyl 6-(8-chlorooctyl)salicylate to ethyl 6-(7-formylheptyl)-2-methoxybenzoate, highlighting the versatility of methoxybenzoic acid derivatives in chemical synthesis (Satoh, Takeuchi, Nishimura, Ohta, & Tobinaga, 2001).
Intermediate in Pharmaceutical Synthesis
- The compound 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate in the synthesis of the drug amisulpride, demonstrates the application of methoxybenzoic acid derivatives in pharmaceutical manufacturing (Wang Yu, 2008).
Encapsulation of Flavor Molecules
- The encapsulation of 4-hydroxy-3-methoxybenzoic acid into layered double hydroxide for controlled flavor release in food products shows the use of methoxybenzoic acids in the food industry (Hong, Oh, & Choy, 2008).
Solubility Studies
- Research on the solubility of various compounds, including 2-methoxybenzoic acid, in 2-ethyl-1-hexanol contributes to a better understanding of solute transfer in different solvents, which is vital for chemical process optimization (Liu, Wang, Hart, Klein, Stephens, Bates, Calzada, Garcia, Abban-Manesah, Acree, & Abraham, 2020).
Exploration in Organic Chemistry
- Studies on 2-arylbenzoic acids, including 3-ethoxy-2-phenylbenzoic acid, for useas proton shuttles in the arylation of indoles, demonstrate the potential of methoxybenzoic acids in facilitating selective chemical reactions (Pi, Lu, Liu, Lu, Xiao, Fu, & Guimond, 2018).
Photolabile Protecting Groups
- The use of anthraquinone 2-yl ethyl as a photolabile protecting group for carboxylic acids, including p-methoxybenzoic acid, reveals the role of methoxybenzoic acid derivatives in photochemistry, particularly in creating caged compounds (Ren, Bi, Mao, & Song, 2009).
Doping of Polyaniline
- Research on using benzoic acid and substituted benzoic acids like 2-methoxybenzoic acid as dopants for polyaniline illustrates their potential in the field of conductive polymers and materials science (Amarnath & Palaniappan, 2005).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as vanillic acid derivatives, have been studied for their inhibitory effects on amylolytic enzymes
Mode of Action
As a structurally related compound, vanillic acid derivatives have been shown to interact with amylolytic enzymes, leading to their inhibition . It is possible that 2-Ethyl-3-methoxybenzoic acid may have a similar mode of action, but this requires further investigation.
Biochemical Pathways
Related compounds such as vanillic acid derivatives have been associated with the inhibition of amylolytic enzymes . This suggests that this compound could potentially influence carbohydrate metabolism, but more research is needed to confirm this.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and be bbb permeant . Its LogP value is 1.82, indicating some degree of lipophilicity, which could influence its distribution and bioavailability .
Action Environment
It is known to be stable under normal conditions and should be stored in a dry, room temperature environment
Biochemical Analysis
Biochemical Properties
2-Ethyl-3-methoxybenzoic acid plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions can modulate the activity of these enzymes, potentially influencing the cellular redox state. Additionally, this compound can bind to certain proteins, altering their conformation and function. For example, it may interact with heat shock proteins, which are involved in protein folding and stress responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. In some cell types, it has been shown to influence cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. This compound can also affect gene expression by modulating transcription factors like NF-κB, leading to changes in the expression of genes involved in inflammation and immune responses. Furthermore, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, it may inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of target genes, ultimately influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as increased expression of detoxifying enzymes. These temporal effects highlight the importance of considering the duration of exposure when studying the biochemical effects of this compound .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, it may exhibit beneficial effects, such as antioxidant activity and modulation of immune responses. At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. Studies in animal models have identified threshold doses beyond which the adverse effects become significant. These findings underscore the importance of dose optimization in potential therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites within the cell. Additionally, this compound can interact with cofactors like NADH and FADH2, affecting their availability and utilization in metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters, such as organic anion transporters, and distributed to different cellular compartments. Binding proteins may also play a role in its transport and localization, ensuring that it reaches its target sites within the cell. The distribution of this compound can influence its overall activity and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be localized to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, where it can exert its effects on cellular processes. Targeting signals and post-translational modifications may direct this compound to these compartments, ensuring its proper localization and function. Understanding the subcellular localization of this compound can provide insights into its mechanisms of action and potential therapeutic applications .
Properties
IUPAC Name |
2-ethyl-3-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-7-8(10(11)12)5-4-6-9(7)13-2/h4-6H,3H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCOEMMGBRUEEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=C1OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80482244 | |
| Record name | 2-ETHYL-3-METHOXYBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80482244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57598-51-3 | |
| Record name | 2-ETHYL-3-METHOXYBENZOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80482244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![11,12-Dihydroindolo[2,3-a]carbazole](/img/structure/B1366822.png)






